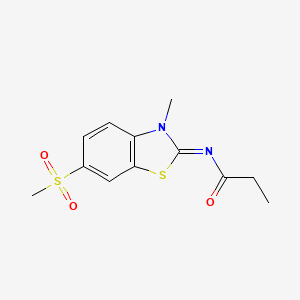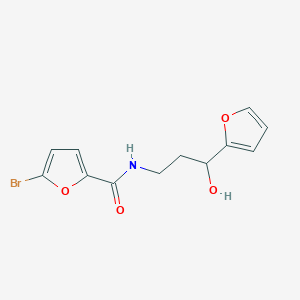
6-Chloro-4-(4,4-difluoropiperidin-1-yl)quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-4-(4,4-difluoropiperidin-1-yl)quinazoline is a chemical compound that belongs to the quinazoline family. It is a potential drug candidate that has been extensively studied for its therapeutic applications.
Mécanisme D'action
The mechanism of action of 6-Chloro-4-(4,4-difluoropiperidin-1-yl)quinazoline involves the inhibition of certain enzymes, such as tyrosine kinases and phosphodiesterases. These enzymes are involved in various cellular processes, including cell growth, proliferation, and inflammation. By inhibiting these enzymes, 6-Chloro-4-(4,4-difluoropiperidin-1-yl)quinazoline can prevent the growth and proliferation of cancer cells and reduce inflammation in the body.
Biochemical and Physiological Effects:
6-Chloro-4-(4,4-difluoropiperidin-1-yl)quinazoline has been shown to have several biochemical and physiological effects. It can inhibit the activity of certain enzymes, such as tyrosine kinases and phosphodiesterases, which are involved in cellular processes such as cell growth, proliferation, and inflammation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it can reduce inflammation in the body by inhibiting the activity of certain inflammatory mediators.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-Chloro-4-(4,4-difluoropiperidin-1-yl)quinazoline in lab experiments is its potential therapeutic applications. It has been extensively studied for its anticancer and anti-inflammatory properties, making it a promising drug candidate. However, one limitation is that more research is needed to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on 6-Chloro-4-(4,4-difluoropiperidin-1-yl)quinazoline. One direction is to further study its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Another direction is to investigate its potential use in combination with other drugs for the treatment of cancer. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis of 6-Chloro-4-(4,4-difluoropiperidin-1-yl)quinazoline involves several steps. The starting material is 2-chloro-4-nitroaniline, which is reacted with ethyl acetoacetate to form 2-ethoxycarbonyl-4-nitrophenol. This intermediate is then reduced to 2-ethoxycarbonyl-4-aminophenol, which is further reacted with 2-chloro-6-fluorobenzonitrile to form the final product, 6-Chloro-4-(4,4-difluoropiperidin-1-yl)quinazoline.
Applications De Recherche Scientifique
6-Chloro-4-(4,4-difluoropiperidin-1-yl)quinazoline has been extensively studied for its therapeutic applications. It has been shown to have potential anticancer activity by inhibiting the activity of certain enzymes involved in cell growth and proliferation. It has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
Propriétés
IUPAC Name |
6-chloro-4-(4,4-difluoropiperidin-1-yl)quinazoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClF2N3/c14-9-1-2-11-10(7-9)12(18-8-17-11)19-5-3-13(15,16)4-6-19/h1-2,7-8H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUQILHFHGSISSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C2=NC=NC3=C2C=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClF2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-4-(4,4-difluoropiperidin-1-yl)quinazoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-1-[(2S)-2-Amino-3-methylbutanoyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B3007025.png)

![Methyl 2-[(1-hydroxy-2-methylpropan-2-yl)amino]-3-phenylpropanoate](/img/structure/B3007029.png)

![2-{[(4-Chlorophenyl)methyl]amino}-4-(4-ethoxyphenyl)-4-oxobutanoic acid](/img/structure/B3007034.png)

![5-((4-Ethoxyphenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3007037.png)
![N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B3007039.png)
![3-[(5-bromopyrimidin-2-yl)oxy]-N-phenylpyrrolidine-1-carboxamide](/img/structure/B3007040.png)


![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-phenylprop-2-enoate](/img/structure/B3007046.png)
![4-(N-benzyl-N-methylsulfamoyl)-N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B3007047.png)
